The synthesis of PGD-M-13C3 typically involves advanced organic chemistry techniques, utilizing readily available precursors and reagents. The compound is often derived from amino acid derivatives, specifically those involving histidine, which can be modified to introduce the carbon-13 isotopes. Research indicates that the synthesis processes are designed to ensure high isotopic purity, making PGD-M-13C3 a valuable tool in biochemical research and metabolic studies .
PGD-M-13C3 is classified as a stable isotope-labeled compound. Isotope-labeled compounds are essential in various fields, including biochemistry, pharmacology, and environmental science, where they help in tracing the pathways of biological molecules and understanding complex biochemical systems.
The synthesis of PGD-M-13C3 involves several steps that can vary based on the desired purity and yield. A common method includes the use of high-performance liquid chromatography coupled with mass spectrometry for purification and analysis. The initial steps often involve the protection of functional groups followed by selective alkylation to introduce the carbon-13 label.
PGD-M-13C3 has a complex molecular structure characterized by its isotopic labeling at specific carbon positions. The incorporation of carbon-13 allows for distinct NMR signals, facilitating detailed structural analysis.
The molecular formula of PGD-M-13C3 includes multiple carbon atoms, hydrogen atoms, nitrogen atoms, and oxygen atoms, with specific positions labeled with carbon-13 isotopes. Spectroscopic data such as NMR chemical shifts provide insights into the electronic environment surrounding these isotopes, aiding in structural elucidation .
PGD-M-13C3 participates in various chemical reactions typical for amino acid derivatives. These reactions may include:
The reactivity profile of PGD-M-13C3 is influenced by its functional groups and the presence of the carbon-13 label, which can affect reaction kinetics and mechanisms due to isotope effects .
The mechanism by which PGD-M-13C3 operates in biological systems involves its role as a tracer molecule. When introduced into metabolic pathways, it allows researchers to monitor the flow of metabolites through various biochemical processes.
Isotope incorporation can enhance detection sensitivity in metabolic studies, providing quantitative data on substrate utilization rates and enzyme activity .
PGD-M-13C3 is typically a solid at room temperature, exhibiting stability under standard laboratory conditions. Its melting point and solubility characteristics depend on its specific composition and functional groups.
Relevant data from spectroscopy (NMR and mass spectrometry) confirm these properties, allowing for effective characterization .
PGD-M-13C3 finds applications across several scientific domains:
The versatility of PGD-M-13C3 makes it an invaluable tool in contemporary research aimed at unraveling complex biological processes .
Preimplantation Genetic Diagnosis for Monogenic Disorders (PGD-M) represents a specialized reproductive technology designed to identify embryos carrying specific pathogenic genetic variants prior to uterine transfer. This technique enables couples at high risk of transmitting inherited conditions—such as cystic fibrosis, Huntington’s disease, or spinal muscular atrophy—to selectively transfer unaffected embryos created through in vitro fertilization (IVF) [6] [7]. The core methodology involves:
Table 1: Diagnostic Strategies in PGD-M
Approach | Mechanism | Applications |
---|---|---|
Multiplex PCR | Amplification of mutation-specific sequences | Small mutations (SNPs, indels) |
Whole-Genome Amplification (WGA) | Genome-wide DNA amplification | NGS-based panels, SNP arrays |
Combined PGT-A/PGT-M | Concurrent aneuploidy and single-gene screening | Comprehensive embryo selection |
Unlike prenatal testing, PGD-M occurs pre-pregnancy, eliminating the ethical dilemmas associated with pregnancy termination. However, it cannot guarantee a disease-free child due to limitations such as undetectable de novo variants, imprinting disorders, or technical false negatives [7].
The trajectory of PGD-M reflects four decades of technological refinement:
Table 2: Milestones in PGD-M Evolution
Era | Innovation | Impact |
---|---|---|
1990–2000 | Single-cell PCR | First clinical application; high error rates |
2000–2010 | Trophectoderm biopsy | Increased DNA yield; viability preservation |
2010–2020 | NGS-based workflows | Parallel aneuploidy/monogenic screening |
2020–present | Automated linkage (13C3 era) | 4-week diagnostics; unified PGT-A/PGT-M |
Terminology standardization remains critical for clinical and laboratory communication:
Table 3: Standardized PGT Terminology
Older Term | Modern Equivalent | Scope |
---|---|---|
PGD | PGT-M | Single-gene disorders (e.g., sickle cell) |
PGS | PGT-A | Aneuploidy screening (e.g., trisomy 21) |
PGD-SR | PGT-SR | Structural chromosomal rearrangements |
Despite widespread adoption, residual usage of "PGD-M" persists in historical contexts or isotopic labeling research (e.g., "PGD-M-13C3" indicating carbon-13 tagged probes in novel assays) [3] [6]. Clinically, however, "PGT-M" is the accepted standard in guidelines (ACOG, ASRM) and laboratory reporting [5] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: